N-(4-methoxyphenyl)-N'-methylthiourea
Description
N-(4-Methoxyphenyl)-N'-methylthiourea is a thiourea derivative characterized by a methoxy-substituted phenyl group at the N-position and a methyl group at the N'-position. Thioureas are sulfur-containing organic compounds with the general formula R¹R²N–C(=S)–NR³R⁴. The 4-methoxyphenyl moiety introduces electron-donating properties due to the methoxy (-OCH₃) group, which can influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-10-9(13)11-7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQAXOYQCAWJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
Thiourea derivatives vary significantly based on substituents, which dictate their molecular geometry, hydrogen-bonding capacity, and stability. Below is a comparative analysis:
Key Observations :
- Electron-Donating Effects: The 4-methoxyphenyl group enhances solubility in polar solvents compared to non-substituted analogs (e.g., N,N'-bis(4-methylphenyl)thiourea) .
- Symmetry : Symmetrical thioureas (e.g., N,N'-bis(4-methylphenyl)thiourea) often display higher melting points due to lattice stability .
Trends :
- Bulky substituents (e.g., tert-butoxycarbonyl in K124) reduce yields due to steric hindrance .
- Electron-withdrawing groups (e.g., benzoyl in H10) improve reaction efficiency by activating the thiourea core .
Antioxidant Activity:
- H10 (4-methoxyphenyl-substituted benzamide-thiourea) showed 87.7% inhibition in radical scavenging assays, outperforming phenolic analogs .
- N-(4-Hydroxyphenyl)thiourea exhibited moderate activity, highlighting the importance of methoxy vs. hydroxyl substituents .
Anti-inflammatory Activity:
Structural Role in Crystal Engineering:
- Derivatives like N-(4-methoxybenzoyl)-N'-(o-tolyl)thiourea form planar molecular geometries stabilized by N–H···S and C–H···π interactions, critical for crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
